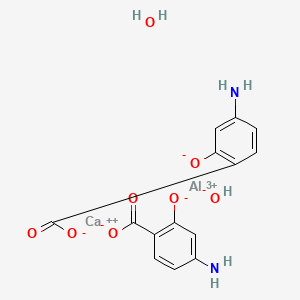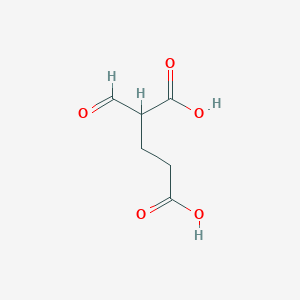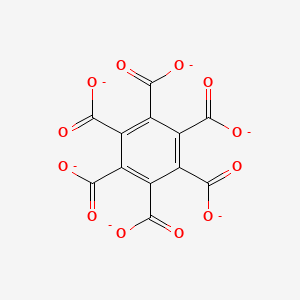
Aluminoparaaminosalicylate calcium anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminoparaaminosalicylate calcium is a polymer.
Wissenschaftliche Forschungsanwendungen
1. Moisture Uptake and Hydration in High Temperatures
Anhydrous calcium aluminate, including compounds like Ca_12Al_14O_33, is studied for its high-temperature reversible moisture uptake capabilities. These studies are crucial in understanding the hydration properties of such compounds in different atmospheric conditions, which is relevant for their application in various industrial and construction scenarios (Singh & Glasser, 1988).
2. Use in Bioactive Scaffolds for Dental Applications
Research has explored the use of calcium aluminate in combination with other compounds to create bioactive scaffolds, such as chitosan–calcium–aluminate scaffolds, for dental applications. This blend, especially with the addition of 1α,25-dihydroxyvitamin D3, has been shown to significantly enhance the odontogenic potential of human dental pulp cells, making it a promising material for dentin regeneration (Bordini et al., 2019).
3. Improvements in Ultra-High Performance Concrete
The microstructural and chemical changes of calcium aluminate cement (CAC)-based ultra-high performance concrete (UHPC) when exposed to high temperatures have been extensively studied. These studies help in improving the performance and durability of concrete used in various construction and industrial applications (Lee et al., 2017).
4. Thermochemical Heat Storage in Solar Power Plants
Mixed calcium oxide–alumina compositions are being researched for their application in thermochemical heat storage systems, particularly for concentrated solar power installations. This research is pivotal in enhancing the efficiency of energy storage and management in renewable energy technologies (Sakellariou et al., 2015).
5. Bioinspired Mineralization for Biomedical Applications
The potential of calcium aluminate in bioinspired mineralization processes has been explored, particularly for bone-like material formation on alumina surfaces. This is significant for developing bioactive surfaces for orthopedic and dental implants, contributing to faster and more effective implant osseointegration (Aminian et al., 2015).
Eigenschaften
CAS-Nummer |
14641-21-5 |
|---|---|
Produktname |
Aluminoparaaminosalicylate calcium anhydrous |
Molekularformel |
C14H13AlCaN2O8 |
Molekulargewicht |
404.32 g/mol |
IUPAC-Name |
aluminum;calcium;4-amino-2-oxidobenzoate;hydroxide;hydrate |
InChI |
InChI=1S/2C7H7NO3.Al.Ca.2H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;/h2*1-3,9H,8H2,(H,10,11);;;2*1H2/q;;+3;+2;;/p-5 |
InChI-Schlüssel |
PXYWZCMRSWPOAX-UHFFFAOYSA-I |
SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)[O-].C1=CC(=C(C=C1N)[O-])C(=O)[O-].O.[OH-].[Al+3].[Ca+2] |
Kanonische SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)[O-].C1=CC(=C(C=C1N)[O-])C(=O)[O-].O.[OH-].[Al+3].[Ca+2] |
Andere CAS-Nummern |
14641-21-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)

![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)


![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)

![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)

